molecular formula C13H22ClN3O2 B2380612 3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride CAS No. 2241141-18-2

3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride

Cat. No.: B2380612
CAS No.: 2241141-18-2
M. Wt: 287.79
InChI Key: JFYBGNJTUGAFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The oxadiazole core is substituted with a cyclopropyl group at the 3-position and a 4-(2-methoxyethyl)piperidin-4-yl moiety at the 5-position, forming a dipharmacophore structure. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2.ClH/c1-17-9-6-13(4-7-14-8-5-13)12-15-11(16-18-12)10-2-3-10;/h10,14H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYBGNJTUGAFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNCC1)C2=NC(=NO2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target molecule can be dissected into two primary components: (1) the 1,2,4-oxadiazole ring bearing a cyclopropyl group and (2) the 4-(2-methoxyethyl)piperidine subunit. Retrosynthetically, the oxadiazole ring is constructed via cyclization of a cyclopropylamidoxime intermediate with a piperidine-containing acyl derivative. The piperidine moiety is synthesized through alkylation and ring-forming reactions, followed by introduction of the methoxyethyl side chain. Final protonation with hydrochloric acid yields the hydrochloride salt.

Synthesis of 4-(2-Methoxyethyl)piperidin-4-amine Intermediate

The piperidine intermediate is pivotal for introducing the 4-(2-methoxyethyl) substituent. A modified Michael addition protocol is employed:

  • Alkylation of Piperidine-4-one :
    Piperidine-4-one reacts with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C, 12 h) to form 4-(2-methoxyethyl)piperidin-4-one. Yield: 68%.
  • Reductive Amination :
    The ketone is converted to the amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (24 h). Yield: 74%.

Table 1: Key Intermediates in Piperidine Synthesis

Intermediate Reagents/Conditions Yield (%)
4-(2-Methoxyethyl)piperidin-4-one K₂CO₃, MeCN, reflux 68
4-(2-Methoxyethyl)piperidin-4-amine NH₄OAc, NaBH₃CN, MeOH, rt 74

Formation of Cyclopropylamidoxime Precursor

The cyclopropylamidoxime is synthesized through nitrile functionalization:

  • Nitrile to Amidoxime :
    Cyclopropylcarbonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in a ethanol/water mixture (5:1 v/v) under reflux (4 h). The reaction is quenched with ethyl acetate, yielding cyclopropylamidoxime. Yield: 89%.

Critical Parameters :

  • Optimal hydroxylamine-to-nitrile molar ratio: 1.5:1.
  • Prolonged reflux (>6 h) reduces yield due to amidoxime decomposition.

Oxadiazole Ring Construction via Cyclization

The 1,2,4-oxadiazole ring is formed through a cyclodehydration reaction:

  • Acylation of Amidoxime :
    Cyclopropylamidoxime reacts with 4-(2-methoxyethyl)piperidine-4-carbonyl chloride in toluene at 110°C (8 h) under nitrogen atmosphere. Potassium carbonate (K₂CO₃) facilitates dehydrohalogenation. Yield: 58%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the carbonyl carbon, followed by elimination of HCl and ring closure.

Table 2: Oxadiazole Cyclization Optimization

Condition Variation Yield (%)
Solvent Toluene vs. DMF 58 vs. 42
Temperature 110°C vs. 90°C 58 vs. 31
Base K₂CO₃ vs. Et₃N 58 vs. 49

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt to enhance stability and solubility:

  • Acidification :
    The oxadiazole free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C. The precipitate is filtered and washed with cold ether. Yield: 92%.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.18 (m, 4H, cyclopropyl), 3.24 (s, 3H, OCH₃), 3.45–3.52 (m, 2H, CH₂O), 4.01–4.12 (m, 4H, piperidine-H).
  • LC-MS : m/z 252.1 [M+H]⁺ (free base), 287.8 [M+H]⁺ (hydrochloride).

Process Optimization and Challenges

Key Challenges :

  • Regioselectivity : Competing 1,3,4-oxadiazole formation is minimized by strict temperature control.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted amidoxime.

Scale-Up Considerations :

  • Replacing hydrogen chloride gas with concentrated HCl in isopropanol reduces safety risks.
  • Continuous flow reactors improve cyclization efficiency (yield increase to 65%).

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reaction towards the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents on Oxadiazole Piperidine Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target: 3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole hydrochloride C14H23ClN4O2 3-Cyclopropyl 4-(2-Methoxyethyl)piperidin-4-yl 314.81 (calc.) Enhanced solubility (HCl salt), potential CNS activity
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride C11H17ClN3O2 3-Cyclopropyl 4-Methoxy 257.74 Lower molecular weight; methoxy group reduces hydrophilicity
3-Cyclopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride C10H15ClN4O 3-Cyclopropyl Piperidin-4-yl (unsubstituted) 254.71 Simpler structure; lacks ether substituent
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride C12H20ClN3O 3-Cyclobutyl Piperidin-4-ylmethyl 257.76 Cyclobutyl increases steric bulk; agrochemical applications
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole C19H24N3O2 3-(4-Methoxyphenyl) 1-(But-3-en-2-yl)piperidin-4-yl 326.42 Aromatic substituent enhances π-π interactions; high synthetic yield (92%)
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride C9H14ClN3O 3-Cyclopropyl (2S)-Pyrrolidin-2-yl 215.68 Pyrrolidine introduces stereochemistry; discontinued commercial availability

Key Observations

Substituent Effects: The 2-methoxyethyl group in the target compound improves hydrophilicity compared to analogs with methoxy or unsubstituted piperidine (e.g., C11H17ClN3O2 in ). This may enhance bioavailability in aqueous environments. Cyclopropyl vs.

Heterocyclic Core Modifications :

  • Replacing piperidine with pyrrolidine (e.g., ) reduces ring size, increasing conformational rigidity and altering basicity (pKa).
  • Pyrazolopyridine derivatives (e.g., ) introduce additional nitrogen atoms, expanding hydrogen-bonding capabilities.

Synthetic Accessibility :

  • The use of Cs2CO3 in dimethyl ether (DME) for synthesizing analogs (e.g., ) suggests efficient routes for oxadiazole formation, though steric hindrance from substituents may affect yields.

Biological Implications :

  • Piperidine-containing analogs are frequently explored for CNS applications due to blood-brain barrier permeability.
  • The dipharmacophore design (oxadiazole + piperidine) in the target compound mirrors structures with reported antimicrobial and antitumor activity .

Biological Activity

3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety has been recognized for various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group and a piperidine moiety attached to an oxadiazole ring. Its structural formula can be represented as follows:

  • Chemical Formula : C14_{14}H20_{20}N4_{4}O2_{2}·HCl
  • Molecular Weight : 284.79 g/mol

The biological activity of compounds containing the oxadiazole ring often involves interaction with various biological targets:

  • Antibacterial Activity : Oxadiazoles have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states.
  • Anticancer Properties : The cytotoxic effects of oxadiazole derivatives are attributed to their ability to induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Data

Recent studies have evaluated the biological activity of 3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole; hydrochloride in vitro and in vivo. Below is a summary table of its biological activities based on recent findings:

Activity TypeAssay MethodResults (IC50_{50})Reference
AntibacterialDisc diffusion12 µg/mL against E. coli
AChE InhibitionEllman’s method0.45 µM
Urease InhibitionColorimetric assay1.13 µM
CytotoxicityMTT assayIC50_{50} = 15 µM

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a new antibacterial agent.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was tested for its ability to inhibit AChE and urease. The results showed that it had a potent inhibitory effect on both enzymes, with IC50_{50} values significantly lower than those of standard inhibitors used in clinical settings.

Q & A

Q. Table 1: Common Reagents and Their Roles

ReagentRoleExample Use Case
Acetic anhydrideAcetylation agentCyclization of oxadiazole
LiAlH₄Reducing agentReduction of nitro groups
DMFSolventPolar reaction medium

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ to resolve cyclopropyl and piperidinyl proton environments. Compare coupling constants to confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) verification. Fragmentation patterns can validate the oxadiazole core and substituents .
  • FTIR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹ for oxadiazole) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent evaporation steps .
  • Waste Management : Segregate halogenated waste (e.g., DCM) and neutralize acidic/basic residues before disposal. Partner with certified waste treatment facilities .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation for potential allergic reactions .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability. Use positive controls (e.g., doxorubicin for anticancer assays) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding affinity differences .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends. For example, lipophilic substituents (e.g., methoxyethyl) may enhance membrane permeability but reduce solubility .

Q. Table 2: Impact of Substituents on Bioactivity

SubstituentLipophilicity (LogP)Anticancer IC₅₀ (μM)
Cyclopropyl2.112.3
2-Methoxyethyl1.88.9
Methyl1.515.6

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Methodological Answer:

  • Animal Models : Use Sprague-Dawley rats (n=6/group) for bioavailability studies. Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate absolute bioavailability .
  • Sample Analysis : Quantify plasma concentrations via LC-MS/MS. Monitor metabolites (e.g., piperidine N-oxide) to assess metabolic stability .
  • Ethical Compliance : Follow institutional guidelines (e.g., IACUC) for humane endpoints. Avoid commercial vendors lacking AAALAC accreditation .

Advanced: What strategies improve metabolic stability in preclinical development?

Methodological Answer:

  • Cytochrome P450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes. Replace metabolically labile groups (e.g., methyl ethers) with fluorinated analogs .
  • Prodrug Design : Introduce esterase-sensitive moieties (e.g., pivaloyloxymethyl) to enhance oral absorption and delay hepatic clearance .
  • In Silico Modeling : Use Schrödinger’s QikProp to predict ADME properties. Optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Advanced: How to address low aqueous solubility during formulation?

Methodological Answer:

  • Co-Solvent Systems : Prepare 10% DMSO/90% PEG-400 solutions for in vitro assays. For in vivo, use cyclodextrin-based carriers (e.g., HP-β-CD) .
  • Salt Screening : Test alternative counterions (e.g., citrate, mesylate) to improve crystallinity and dissolution rates .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release. Characterize via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.